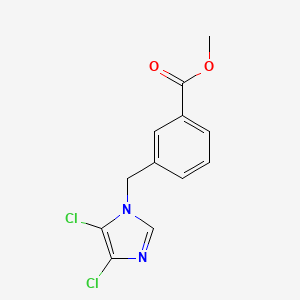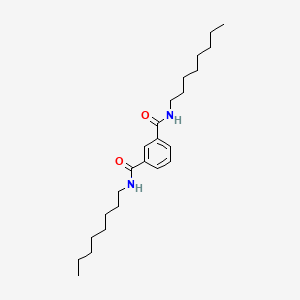
1,3-Benzenedicarboxamide, N,N'-dioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxamide, N,N’-dioctyl- is an organic compound with the molecular formula C24H40N2O2. It is a derivative of 1,3-benzenedicarboxamide, where the amide groups are substituted with octyl chains. This compound is known for its applications in various fields, including materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, N,N’-dioctyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with octylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with octylamine to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenedicarboxamide, N,N’-dioctyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxamide, N,N’-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The octyl chains can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1,3-benzenedicarboxylic acid derivatives.
Reduction: Formation of 1,3-benzenediamine derivatives.
Substitution: Formation of various substituted 1,3-benzenedicarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxamide, N,N’-dioctyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-dioctyl- involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting microbial cell membranes. Additionally, its ability to form hydrogen bonds with biological molecules can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedicarboxamide: The parent compound without octyl substitution.
N,N’-Bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide: A derivative with dihydroxypropyl groups.
N,N’-Bis(2-ethylhexyl)-1,3-benzenedicarboxamide: A similar compound with ethylhexyl chains.
Uniqueness
1,3-Benzenedicarboxamide, N,N’-dioctyl- is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents, increased hydrophobicity, and the ability to form stable complexes with various substrates. These characteristics make it particularly useful in applications requiring amphiphilic compounds.
Eigenschaften
CAS-Nummer |
152422-61-2 |
|---|---|
Molekularformel |
C24H40N2O2 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
1-N,3-N-dioctylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-18-25-23(27)21-16-15-17-22(20-21)24(28)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
YNAIHCBBNLNITD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


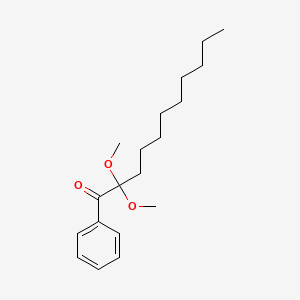
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)


![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

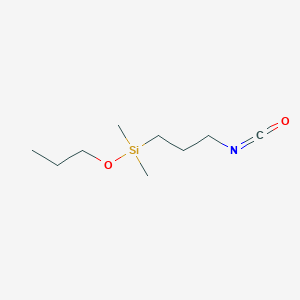
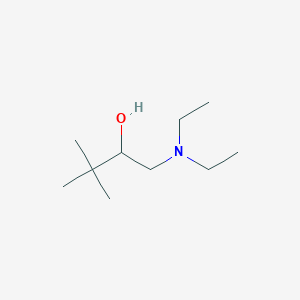

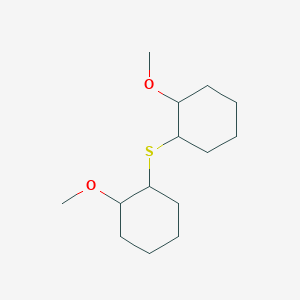
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)


